2-[2-(4-bromophenyl)-2-oxoethoxy]-N-(5-chloropyridin-2-yl)benzamide
Overview
Description
2-[2-(4-bromophenyl)-2-oxoethoxy]-N-(5-chloropyridin-2-yl)benzamide is a complex organic compound with a molecular formula of C20H14BrClN2O3 This compound is characterized by the presence of a bromophenyl group, a chloropyridinyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromophenyl)-2-oxoethoxy]-N-(5-chloropyridin-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(4-bromophenyl)-2-oxoethanol: This intermediate can be synthesized by the reaction of 4-bromobenzaldehyde with ethylene glycol in the presence of an acid catalyst.
Formation of 2-[2-(4-bromophenyl)-2-oxoethoxy]benzoic acid: The intermediate 2-(4-bromophenyl)-2-oxoethanol is then reacted with benzoic acid under esterification conditions.
Coupling with 5-chloropyridin-2-amine: The final step involves the coupling of 2-[2-(4-bromophenyl)-2-oxoethoxy]benzoic acid with 5-chloropyridin-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromophenyl)-2-oxoethoxy]-N-(5-chloropyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Scientific Research Applications
2-[2-(4-bromophenyl)-2-oxoethoxy]-N-(5-chloropyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromophenyl)-2-oxoethoxy]-N-(5-chloropyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-bromophenyl)-2-oxoethoxy]-N-phenylbenzamide: Similar structure but lacks the chloropyridinyl group.
2-(2-(4-bromophenyl)-2-oxoethoxy)benzonitrile: Contains a benzonitrile group instead of the benzamide moiety.
Uniqueness
2-[2-(4-bromophenyl)-2-oxoethoxy]-N-(5-chloropyridin-2-yl)benzamide is unique due to the presence of both bromophenyl and chloropyridinyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethoxy]-N-(5-chloropyridin-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClN2O3/c21-14-7-5-13(6-8-14)17(25)12-27-18-4-2-1-3-16(18)20(26)24-19-10-9-15(22)11-23-19/h1-11H,12H2,(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQRZDUUQREIIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)OCC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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